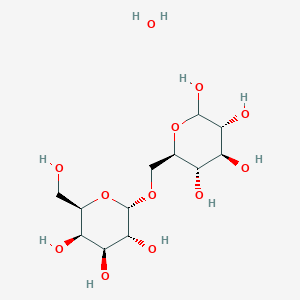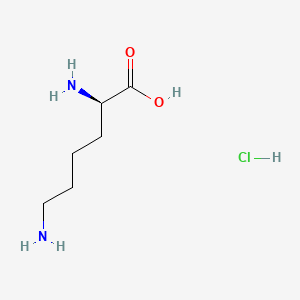
D-赖氨酸盐酸盐
描述
D-Lysine hydrochloride is the hydrochloride salt form of D-lysine . D-lysine is a kind of D-form amino acid (not the natural amino acid in organisms, which is in L-form). It is often supplied to animal feed. D-Lysine is used as a component of polymers (poly-D-lysine), surfactants, and biofilms to confer a positive (cationic) charge .
Synthesis Analysis
A study describes the synthesis of a complex using lysine hydrochloride and copper sulfate pentahydrate following the liquid-phase synthesis method . The composition and structure of the Cu (ii) complex (Lys–Cu) were characterized by performing ultraviolet-visible spectrophotometry, Fourier-transform infrared spectroscopy, X-ray diffractometry (XRD), thermogravimetric analysis-differential scanning calorimetry, and single-crystal XRD .Molecular Structure Analysis
The molecular formula of D-Lysine hydrochloride is C6H15ClN2O2 . The InChIKey is BVHLGVCQOALMSV-NUBCRITNSA-N . The Canonical SMILES is C (CCN)CC (C (=O)O)N.Cl . The Isomeric SMILES is C (CCN)C [C@H] (C (=O)O)N.Cl .Chemical Reactions Analysis
A study discusses the reactivity and ligandability of lysines on a global scale . It mentions that aminophilic electrophiles showed disparate proteomic reactivities that range from selective interactions with a handful of lysines to broad engagement of the covalent small-molecule–lysine interactions .Physical and Chemical Properties Analysis
D-Lysine hydrochloride appears as a white crystalline . The melting point is 266 °C (dec.) (lit.) .科学研究应用
毒理学研究
D-赖氨酸盐酸盐的毒理学效应已经得到研究。一项对大鼠进行的为期 13 周的 L-赖氨酸盐酸盐口服毒性研究未显示任何不良影响,包括临床体征、体重、饮食消耗、水摄入量、眼科、大体病理、器官重量或组织学无变化,表明在测试剂量下具有很高的安全性 (Tsubuku et al., 2004).
酶解研究
已经对聚-D-赖氨酸的酶解进行了研究,以了解其在蛋白水解酶下的水解作用,这可能会影响其生物活性。这项研究强调了与 L-赖氨酸相比,D-赖氨酸对酶解的抵抗力 (Stahmann et al., 1956).
抗糖尿病特性
一项研究检查了赖氨酸作为人类抗糖尿病剂的作用,发现 L-赖氨酸盐酸盐补充剂增强了糖尿病患者的酶活性并降低了他们的血糖水平 (Sulochana et al., 2001).
聚合物合成
已经进行了使用包括 L-赖氨酸在内的伯胺盐酸盐合成聚苯乙烯-多肽嵌段共聚物。这个过程导致具有非常窄的分子量分布的产品,表明在材料科学中有潜在的应用 (Dimitrov & Schlaad, 2003).
结构研究
已经使用 X 射线衍射研究了聚-L-赖氨酸盐酸盐的分子结构。这项研究提供了对 β-多肽特有的褶皱片层结构以及由于水合作用引起的结构变化的见解 (Shmueli & Traub, 1965).
代谢研究
对赖氨酸代谢的研究,例如对 α-氨基己二酸的工作,已经显示了赖氨酸的代谢途径以及在蛋白质和肽代谢中的作用 (Borsook & Deasy, 1948).
螺旋-线圈转变研究
已经使用碳-13 核磁共振波谱研究了聚-L-赖氨酸盐酸盐在水溶液中的螺旋-线圈转变。这项工作有助于我们了解氨基酸聚合物的结构行为 (Saito & Smith, 1973).
木质纤维素发酵
一项关于木质纤维素原料中 l-赖氨酸发酵的初步研究,重点关注玉米秸秆中 l-赖氨酸的生产,突出了赖氨酸生产的替代来源,与传统方法相比,这可能更具可持续性 (Chen et al., 2019).
显色底物研究
已经研究了 l-赖氨酸对硝基苯胺二氢溴化物作为胰蛋白酶显色底物的制备和性质。这项研究在酶学和生物化学领域具有重要意义 (Erlanger et al., 1961).
萃取研究
使用特定的化学载体通过负载液体膜萃取 l-赖氨酸的研究提供了对从溶液中有效分离和浓缩赖氨酸的见解,在工业过程中具有潜在的应用 (Mahdavi et al., 2016).
作用机制
Target of Action
D-Lysine hydrochloride, an essential amino acid, primarily targets Alanine racemase and Diaminopimelate decarboxylase . These enzymes play crucial roles in bacterial cell wall synthesis and the biosynthesis of L-lysine, respectively .
Mode of Action
D-Lysine interacts with its targets, leading to changes in their function. For instance, it can act as a substrate for Alanine racemase, which is involved in the conversion of L-alanine to D-alanine . It also interacts with Diaminopimelate decarboxylase, an enzyme that plays a role in the synthesis of L-lysine from meso-diaminopimelate .
Biochemical Pathways
D-Lysine is involved in the Diaminopimelic Acid (DAP) pathway . This pathway is crucial for the synthesis of L-lysine, an essential amino acid . The DAP pathway begins with the condensation of aspartate semialdehyde and pyruvate, forming tetrahydrodipicolinate . This compound then undergoes several transformations, eventually leading to the formation of L-lysine .
Pharmacokinetics
L-lysine, the enantiomer of d-lysine, is commonly found as a component of total parenteral nutrition , suggesting that it can be administered intravenously and is likely to have good bioavailability.
Result of Action
The action of D-Lysine hydrochloride results in the production of L-lysine, an essential amino acid that humans cannot synthesize . L-Lysine plays a vital role in protein synthesis, collagen formation, and calcium absorption . It also has putative anti-herpes simplex virus activity and may have some anti-osteoporotic activity .
安全和危害
The safety data sheet for D-Lysine hydrochloride suggests avoiding breathing dust, vapor, mist, or gas. Avoid contact with skin and eyes. Avoid ingestion and inhalation . The observed adverse events were mainly subjective symptoms related to the gastrointestinal tract such as nausea, stomachache, and diarrhea .
未来方向
A study discusses the wide use of lysine supplements and fortified foods, and a lack of reviews performed over the last 2 decades . It suggests that expanding this fundamental model toward increased sequence complexity, component diversity, and post-translational modifications presents exciting new future directions .
生化分析
Biochemical Properties
D-Lysine hydrochloride plays a significant role in biochemical reactions, particularly in the biosynthesis of ɛ-Poly-L-lysine. It interacts with various enzymes and biomolecules during these processes. For instance, in the ɛ-Poly-L-lysine biosynthesis by Streptomyces ahygroscopicus, D-Lysine hydrochloride serves as a precursor, leading to increased production of ɛ-Poly-L-lysine . The interaction involves the utilization of D-Lysine hydrochloride, which results in the formation of key metabolites such as 5-aminovalerate and pipecolate .
Cellular Effects
D-Lysine hydrochloride influences various cellular processes. It has been observed to enhance the bactericidal activity of β-lactam antibiotics against Gram-negative bacteria by disrupting the outer membrane, leading to increased reactive oxygen species (ROS) levels and the expression of genes involved in the tricarboxylic acid (TCA) cycle . This disruption enhances the bactericidal effects of the antibiotics, demonstrating the compound’s impact on cell signaling pathways and cellular metabolism.
Molecular Mechanism
At the molecular level, D-Lysine hydrochloride exerts its effects through several mechanisms. It enhances the bactericidal activity of β-lactam antibiotics by disrupting the outer membrane of Gram-negative bacteria, leading to increased ROS levels and the expression of TCA cycle genes . Additionally, D-Lysine hydrochloride interacts with various enzymes and proteins, influencing their activity and stability. For example, it has been shown to inhibit the non-enzymic glycation of proteins, thereby preventing the formation of advanced glycation end-products .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of D-Lysine hydrochloride can change over time. Studies have shown that the compound is stable under various conditions, but its long-term effects on cellular function can vary. For instance, in the context of ɛ-Poly-L-lysine biosynthesis, the addition of D-Lysine hydrochloride to the fermentation medium leads to increased production over time . The stability and degradation of the compound in different environments can influence its efficacy and impact on cellular processes.
Dosage Effects in Animal Models
The effects of D-Lysine hydrochloride vary with different dosages in animal models. In studies involving diabetes-induced rats, lysine supplementation has shown beneficial effects in lowering blood glucose levels and inhibiting protein glycation . At higher doses, there may be potential toxic or adverse effects, highlighting the importance of determining optimal dosage levels for therapeutic applications.
Metabolic Pathways
D-Lysine hydrochloride is involved in various metabolic pathways, including the biosynthesis of ɛ-Poly-L-lysine. In Streptomyces ahygroscopicus, D-Lysine hydrochloride is metabolized to form key intermediates such as 5-aminovalerate and pipecolate . These intermediates play crucial roles in the overall metabolic flux and the production of ɛ-Poly-L-lysine, demonstrating the compound’s involvement in complex biochemical pathways.
Transport and Distribution
The transport and distribution of D-Lysine hydrochloride within cells and tissues involve specific transporters and binding proteins. For instance, amino acid transport systems at the blood-brain barrier regulate the movement of lysine and its derivatives across the endothelial cells . These transport systems ensure the availability and proper distribution of D-Lysine hydrochloride within the body, influencing its localization and accumulation in various tissues.
Subcellular Localization
D-Lysine hydrochloride’s subcellular localization can affect its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, lysine acetylation can regulate the subcellular localization and RNA binding of proteins, impacting their function and interactions within the cell . Understanding the subcellular localization of D-Lysine hydrochloride is essential for elucidating its precise role in cellular processes.
属性
IUPAC Name |
(2R)-2,6-diaminohexanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2.ClH/c7-4-2-1-3-5(8)6(9)10;/h5H,1-4,7-8H2,(H,9,10);1H/t5-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVHLGVCQOALMSV-NUBCRITNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN)C[C@H](C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80884365 | |
| Record name | D-Lysine, hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80884365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline powder; [Alfa Aesar MSDS] | |
| Record name | D-Lysine monohydrochloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13969 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
7274-88-6 | |
| Record name | D-Lysine, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7274-88-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lysine hydrochloride, D- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007274886 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Lysine, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | D-Lysine, hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80884365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-lysine monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.901 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LYSINE HYDROCHLORIDE, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KK611JDE1N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the impact of D-Lysine hydrochloride on animal growth compared to its enantiomer, L-Lysine hydrochloride?
A1: Research indicates that L-Lysine hydrochloride effectively stimulates the growth of young rats. While DL-Lysine hydrochloride (a racemic mixture of D- and L-Lysine hydrochloride) shows some growth-promoting effects, they are less pronounced than those observed with L-Lysine hydrochloride alone. Interestingly, D-Lysine hydrochloride does not seem to contribute significantly to growth and may even be associated with adverse effects, such as weight loss and potential toxicity in some animals. []
Q2: Can D-Lysine hydrochloride be utilized in the synthesis of other important compounds?
A3: Yes, D-Lysine hydrochloride can serve as a starting material in the synthesis of (R)-Alpha-amino-e-caprolactam, a high-piperidine amine compound. This method offers a stable and cost-effective approach to producing (R)-Alpha-amino-e-caprolactam. []
Q3: Can D-Lysine hydrochloride be used to create materials with specific properties?
A4: Indeed, D-Lysine hydrochloride can be employed as a monomer in the fabrication of chiral selective composite membranes. These membranes are created through the co-polymerization of D-Lysine hydrochloride and piperazine with trimesoyl chloride on a polysulfone support. []
Q4: How effective are these D-Lysine hydrochloride-based membranes in chiral separation processes?
A5: The performance of these composite membranes in the optical resolution of racemic lysine monohydrochloride is noteworthy. They exhibit excellent enantioseparation capabilities, achieving greater than 95% enantiomeric excess (%ee) for D-lysine hydrochloride in the permeate. Notably, membranes with equal proportions of L-lysine and piperazine demonstrate the highest %ee, coupled with a reasonable flux of D-lysine hydrochloride. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(Z)-(3-chloro-4-oxoniumylidenecyclohexa-2,5-dien-1-ylidene)-[3-chloro-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]benzenesulfonate](/img/structure/B7802185.png)

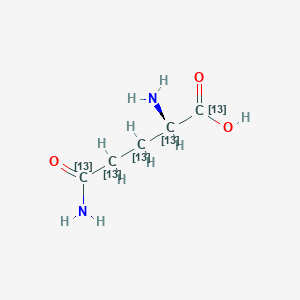



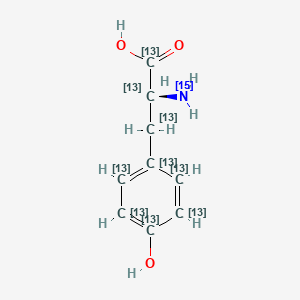
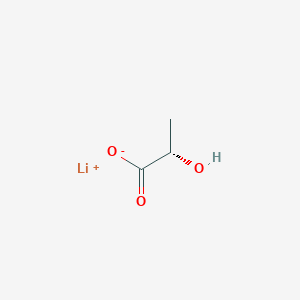
![(1R,2R,7S,8R)-2,6,6,9-tetramethyltricyclo[5.4.0.02,8]undec-9-ene](/img/structure/B7802243.png)
